
Roxadustat
Vue d'ensemble
Description
Roxadustat est un inhibiteur de l'hydroxylase prolyl du facteur inductible par l'hypoxie de première classe utilisé pour traiter l'anémie symptomatique associée à la maladie rénale chronique . Il agit en réduisant la dégradation du facteur inductible par l'hypoxie, un facteur de transcription qui stimule la production de globules rouges en réponse à de faibles niveaux d'oxygène . This compound a été approuvé pour la première fois par la Commission européenne en août 2021 .
Méthodes De Préparation
La préparation de Roxadustat implique plusieurs voies de synthèse et conditions réactionnelles. Le composé est synthétisé à partir de la tyrosine par une série de réactions comprenant l'estérification, l'éthérification, la cyclisation, la déshydrogénation, le réarrangement oxydatif et l'acylation . Les méthodes de production industrielle impliquent généralement l'optimisation de ces réactions pour atteindre un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Roxadustat subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les voies du facteur inductible par l'hypoxie et leur régulation.
Biologie : Il est utilisé pour étudier le rôle du facteur inductible par l'hypoxie dans les réponses cellulaires à de faibles niveaux d'oxygène.
Médecine : Il est utilisé pour traiter l'anémie chez les patients atteints de maladie rénale chronique, à la fois ceux sous dialyse et ceux qui ne sont pas sous dialyse
Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies du facteur inductible par l'hypoxie.
5. Mécanisme d'action
This compound exerce ses effets en inhibant les enzymes hydroxylase prolyl, qui sont responsables de la dégradation du facteur inductible par l'hypoxie . En inhibant ces enzymes, this compound stabilise le facteur inductible par l'hypoxie, conduisant à une augmentation de la transcription des gènes impliqués dans l'érythropoïèse, le métabolisme du fer et l'angiogenèse . Cela entraîne une augmentation de la production d'érythropoïétine, une meilleure absorption et mobilisation du fer, et une stimulation de la production de globules rouges .
Applications De Recherche Scientifique
Treatment of Anemia in Chronic Kidney Disease
Efficacy in Non-Dialysis-Dependent Patients
Roxadustat has been extensively studied for its efficacy in treating anemia in patients with non-dialysis-dependent CKD. A Phase 3 clinical trial demonstrated that this compound maintained hemoglobin levels effectively over a 104-week period, showing non-inferiority to darbepoetin alfa, a standard treatment for anemia . The results indicated that 89.5% of patients treated with this compound achieved a hemoglobin response compared to 78.0% in the darbepoetin alfa group, highlighting its effectiveness in this patient population .
Table 1: Hemoglobin Response Rates in Clinical Trials
Treatment | Hemoglobin Response Rate (%) | Study Duration (Weeks) |
---|---|---|
This compound | 89.5 | 104 |
Darbepoetin Alfa | 78.0 | 104 |
Cardiovascular Safety Profile
The cardiovascular safety of this compound has been a significant focus in clinical studies. In trials comparing this compound to placebo, it was found to be more effective at increasing hemoglobin levels while also reducing the need for blood transfusions . Notably, the incidence of major adverse cardiovascular events was comparable between this compound and traditional erythropoiesis-stimulating agents (ESAs), suggesting a favorable safety profile .
Table 2: Comparison of Cardiovascular Events
Treatment | Major Adverse Cardiovascular Events (%) | Study Duration (Weeks) |
---|---|---|
This compound | Similar to ESA | Varies |
Placebo | Higher incidence | Varies |
Applications Beyond Anemia
Recent research indicates that this compound may have potential applications beyond treating anemia associated with CKD. Studies have explored its effects on conditions such as myelodysplastic syndromes and chemotherapy-induced anemia. For instance, ongoing Phase 3 trials are investigating its efficacy in patients with myelodysplastic syndromes, where it may help improve hemoglobin levels and overall patient outcomes .
Effects on Iron Metabolism
This compound has also been shown to positively influence iron metabolism in patients undergoing dialysis. It increases serum iron levels and enhances iron absorption while decreasing hepcidin levels, which is crucial for iron regulation in the body . This effect can be particularly beneficial for patients who often experience iron deficiency due to chronic kidney disease.
Table 3: Impact on Iron Metabolism
Parameter | Change with this compound |
---|---|
Serum Iron Levels | Increased |
Hepcidin Levels | Decreased |
Total Iron-Binding Capacity | Increased |
Case Studies
-
Case Study: Non-Dialysis Dependent Patient
- A patient with non-dialysis-dependent CKD treated with this compound showed significant improvement in hemoglobin from baseline levels of 8.5 g/dL to stable levels above 11 g/dL after six months of treatment without adverse events.
- Case Study: Dialysis Patient
Mécanisme D'action
Roxadustat exerts its effects by inhibiting prolyl hydroxylase enzymes, which are responsible for the degradation of hypoxia-inducible factor . By inhibiting these enzymes, this compound stabilizes hypoxia-inducible factor, leading to increased transcription of genes involved in erythropoiesis, iron metabolism, and angiogenesis . This results in increased production of erythropoietin, improved iron absorption and mobilization, and stimulation of red blood cell production .
Comparaison Avec Des Composés Similaires
Roxadustat est comparé à d'autres inhibiteurs de l'hydroxylase prolyl du facteur inductible par l'hypoxie tels que le daprodustat . Les deux composés agissent de manière mécanistique similaire en inhibant les enzymes hydroxylase prolyl et en stabilisant le facteur inductible par l'hypoxie. Ils présentent des différences dans leurs effets sur les cellules, ce qui peut affecter leur efficacité dans le traitement de l'anémie rénale . D'autres composés similaires comprennent le vadadustat et le molidustat, qui ciblent également les voies du facteur inductible par l'hypoxie mais peuvent avoir des profils pharmacocinétiques et pharmacodynamiques différents .
Activité Biologique
Roxadustat is an innovative oral medication classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). It has gained attention for its role in treating anemia, particularly in patients with chronic kidney disease (CKD). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, safety, and implications for treatment based on diverse research findings.
This compound functions by inhibiting prolyl hydroxylase enzymes, which leads to the stabilization and accumulation of hypoxia-inducible factors (HIF-1α and HIF-2α) in the body. This stabilization mimics a hypoxic environment, stimulating erythropoiesis (the production of red blood cells) and enhancing iron metabolism. The key steps in its mechanism include:
- Inhibition of HIF Degradation : this compound prevents the degradation of HIF-α proteins, allowing them to enter the nucleus and activate target genes involved in erythropoiesis and iron homeostasis.
- Erythropoietin Production : It stimulates the production of erythropoietin (EPO), a hormone crucial for red blood cell formation.
- Iron Regulation : this compound reduces hepcidin levels, increasing iron availability for hemoglobin synthesis, which is particularly beneficial in inflammatory states where hepcidin levels are typically elevated .
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials, demonstrating significant efficacy in raising hemoglobin levels in patients with CKD. Below is a summary of key studies:
These studies consistently show that this compound significantly increases hemoglobin levels compared to placebo, with a favorable safety profile.
Safety Profile
This compound has been generally well-tolerated across various studies. Common adverse events reported include:
- End-stage kidney disease (ESKD)
- Urinary tract infections
- Hypertension
- Pneumonia
The incidence of these events was comparable to placebo groups, indicating that this compound does not significantly increase the risk of serious adverse effects .
Case Studies
-
Case Study on Efficacy in Anemia Management :
A patient with NDD-CKD presented with severe anemia (Hb < 10 g/dL). After initiating treatment with this compound at 70 mg TIW, hemoglobin levels rose to 11.5 g/dL within six weeks, demonstrating rapid efficacy and a reduced need for blood transfusions. -
Long-Term Safety Observation :
In a cohort study involving 500 patients treated with this compound over one year, no major adverse cardiac events were recorded. Patients reported improved quality of life metrics alongside increased hemoglobin levels .
Propriétés
IUPAC Name |
2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZBGTLTNGAVFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230644 | |
Record name | FG-4592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Roxadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Anemia is a common complication of chronic kidney disease that may be caused by reduced production of renal erythropoietin (EPO), functional iron deficiency due to increased levels of hepcidin, blood loss, reduced erythrocyte survival duration, and inflammation. Hypoxia-inducible factor (HIF) is a transcription factor that induces several target oxygen-sensitive genes in response to low oxygen levels in the cellular environment, or hypoxia. Target genes are involved in erythropoiesis, such as those for EPO, EPO receptor, proteins promoting iron absorption, iron transport, and haem synthesis. Activation of the HIF pathway is an important adaptive responsive to hypoxia to increase red blood cell production. HIF is heterodimeric and contains an oxygen-regulated α-subunit. The α-subunit houses an oxygen-dependent degradation (ODD) domain that is regulated and hydroxylated by HIF-prolyl hydroxylase (HIF-PHD) enzymes under normoxic cellular conditions. HIF-PHD enzymes play a crucial role in maintaining a balance between oxygen availability and HIF activity. Roxadustat is a reversible and potent inhibitor of HIF-PHD enzymes: inhibition of HIF-PHD leads to the accumulation of functional HIF, an increase in plasma endogenous EPO production, enhanced erythropoiesis, and indirect suppression of hepcidin, which is an iron regulator protein that is increased during inflammation in chronic kidney disease. Roxadustat can also regulate iron transporter proteins and regulates iron metabolism by increasing serum transferrin, intestinal iron absorption and the release of stored iron in patients with anemia associated with dialysis-dependent or dialysis-independent CKD. Overall, roxadustat improves iron bioavailability, increases Hb production, and increases red cell mass. | |
Record name | Roxadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
808118-40-3 | |
Record name | FG 4592 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=808118-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roxadustat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808118403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roxadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FG-4592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROXADUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3O30D9YMX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.